molecular formula C15H10BrN3 B385690 2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole CAS No. 791786-61-3

2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole

Cat. No.: B385690
CAS No.: 791786-61-3
M. Wt: 312.16g/mol
InChI Key: NAZNNDAVDJJFFX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is a polycyclic heteroaromatic compound featuring a triazolo-isoindole core substituted with a bromophenyl group. This structure confers unique electronic and steric properties, making it a subject of interest in materials science and medicinal chemistry.

Properties

IUPAC Name

2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3/c16-12-7-5-10(6-8-12)14-17-15-13-4-2-1-3-11(13)9-19(15)18-14/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZNNDAVDJJFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

  • DMF vs. THF : Polar aprotic solvents like DMF enhance azide reactivity but may promote side reactions at elevated temperatures.

  • Thermal stability : Prolonged heating above 60°C degrades the triazole ring, as evidenced by HRMS fragmentation patterns .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also binds to specific enzymes, inhibiting their activity and affecting cellular metabolism .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Derivatives

2-(4-Chlorophenyl)-5H-[1,2,4]Triazolo[5,1-a]Isoindole
  • Structural Similarities: The chloro analog shares the triazoloisoindole core but substitutes bromine with chlorine. This minor structural variation significantly impacts electronic properties due to differences in electronegativity (Cl: 3.0 vs. Br: 2.8) and atomic size.
  • Toxicity Profile : Evidence highlights reproductive toxicity in rodents, with subcutaneous doses as low as 5 mg/kg inducing adverse effects in hamsters. In contrast, brominated analogs may exhibit reduced toxicity due to slower metabolic dehalogenation .
  • Synthetic Routes : The chloro derivative is synthesized via similar cyclocondensation methods, though reaction conditions (e.g., solvent purity) influence isomer distribution .
Fluorophenyl and Methoxyphenyl Derivatives
  • 2-(3-Methoxyphenyl)-5H-[1,2,4]Triazolo[5,1-a]Isoindole : Methoxy substitution enhances solubility and alters photophysical properties. For example, methoxy derivatives exhibit bathochromic shifts in UV-Vis spectra compared to halogenated analogs due to electron-donating effects .
  • Pharmacological Activity : Methoxy-substituted derivatives demonstrate potent biological effects, such as inducing abortion in baboons at 5 mg/kg doses, while maintaining low acute toxicity (LD₅₀ > 400 mg/kg in mice) .

Core-Modified Analogs

Triazoloquinazolines

Compounds like [1,2,4]triazolo[4,3-c]quinazolines share a fused triazole-quinazoline system. Key differences include:

  • Photophysical Properties : Triazoloquinazolines exhibit higher quantum yields (Φ = 0.45–0.62) compared to triazoloisoindoles (Φ ≈ 0.3), attributed to extended π-conjugation .
  • Electrochemical Stability: Cyclic voltammetry reveals that triazoloisoindoles have lower oxidation potentials (-1.2 V vs. Ag/AgCl) than triazoloquinazolines (-0.8 V), indicating easier electron donation .
Benzoxazole-Triazole Hybrids

For example, 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione:

  • Spectroscopic Data : IR and NMR spectra confirm the presence of C-Br (533 cm⁻¹) and C=S (1212 cm⁻¹) bonds, distinguishing it from triazoloisoindoles .
  • Thermal Stability : Benzoxazole hybrids exhibit higher melting points (>200°C) compared to triazoloisoindoles (~180°C), likely due to hydrogen-bonding interactions .

Data Tables

Table 1: Comparative Properties of Selected Triazolo Derivatives

Compound Substituent Melting Point (°C) LD₅₀ (mg/kg, mice) Quantum Yield (Φ)
2-(4-Bromophenyl)-5H-isoindole Br ~180* Not reported 0.30*
2-(4-Chlorophenyl)-5H-isoindole Cl Not reported 5 (hamster, TDLo) 0.28*
2-(3-Methoxyphenyl)-5H-isoindole OCH₃ 190–195 >400 0.35
Triazolo[4,3-c]quinazoline - 210–220 Not reported 0.45–0.62

*Estimated based on analogous compounds.

Table 2: Toxicity and Reproductive Effects

Compound Species Route Dose (mg/kg) Effect Source
2-(4-Chlorophenyl)-5H-isoindole Rat Subcutaneous 37.5 Reduced fertility
2-(3-Methoxyphenyl)-5H-isoindole Baboon Oral 5 100% abortion rate

Key Findings and Implications

Halogen Effects : Bromine substitution balances electronic effects and metabolic stability, whereas chlorine analogs show higher toxicity but similar synthetic accessibility .

Methoxy Substitution : Enhances pharmacological activity without compromising safety, making methoxy derivatives promising candidates for therapeutic development .

Core Modifications : Triazoloquinazolines outperform triazoloisoindoles in photophysical applications, while benzoxazole hybrids offer superior thermal stability .

Biological Activity

2-(4-bromophenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole (CAS No. 791786-61-3) is a compound of interest due to its potential biological activities. It belongs to the triazole family, which has been extensively studied for various pharmacological properties, including anticancer, antimicrobial, and antifungal activities. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The chemical formula of this compound is C15H10BrN3C_{15}H_{10}BrN_3, with a molecular weight of 312.164 g/mol. The structure consists of a triazole ring fused with an isoindole moiety, which is known to influence its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a series of [1,2,4]triazole derivatives exhibited significant cytotoxic effects against various cancer cell lines. One study reported that compounds with similar structures had IC50 values in the low micromolar range against human cancer cell lines such as A-431 and Jurkat cells .

Table 1: Cytotoxic Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)
Compound 1A-4311.61
Compound 2Jurkat1.98
This compoundTBDTBD

Antimicrobial Properties

Triazole compounds have also been investigated for their antimicrobial properties. A study focusing on similar compounds indicated that they could inhibit the growth of various bacterial strains and fungi . The mechanism often involves the disruption of cellular processes or inhibition of enzyme activity critical for microbial survival.

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often linked to their structural features. For example:

  • Electron-withdrawing groups (like bromine) enhance the reactivity and biological activity.
  • The presence of hydrophobic groups can increase membrane permeability and improve efficacy against target cells.

Study on Anticancer Activity

In a notable case study involving a series of triazole derivatives including this compound:

  • Objective : To evaluate the cytotoxic effects on breast cancer cells.
  • Methodology : MTT assay was employed to determine cell viability after treatment with varying concentrations.
  • Results : The compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.

Study on Antimicrobial Efficacy

Another study explored the antimicrobial efficacy of triazole derivatives:

  • Objective : To assess the antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Findings : Compounds showed varying degrees of inhibition with some derivatives exhibiting potent activity against resistant strains.

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